

Technical Guide: Physicochemical Profile of 2-Chloro-iodoquinoxaline Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-8-iodoquinoxaline

Cat. No.: B15291469

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a detailed technical overview of the physical properties of **2-Chloro-8-iodoquinoxaline**. However, a comprehensive set of experimentally verified data for this specific isomer is not readily available in public databases or scientific literature. Therefore, this guide presents available data for the closely related isomer, 2-Chloro-7-iodoquinoxaline, to serve as a reference point for researchers in the field. All data presented herein, unless otherwise specified, pertains to 2-Chloro-7-iodoquinoxaline.

Core Physical and Chemical Properties

The structural and chemical identity of halogenated quinoxalines is fundamental to their application in medicinal chemistry and materials science. The positioning of chloro and iodo substituents on the quinoxaline core significantly influences the molecule's electronic properties, steric hindrance, and potential for further chemical modification.

Quantitative Data Summary

The following table summarizes the key physicochemical descriptors for 2-Chloro-7-iodoquinoxaline. These values are crucial for predicting the compound's behavior in various chemical and biological systems.

Property	Value
Molecular Formula	C ₈ H ₄ ClI ₂ N ₂
Molecular Weight	290.49 g/mol [1]
IUPAC Name	2-chloro-7-iodoquinoxaline [1]
Canonical SMILES	C1=CC2=NC=C(N=C2C=C1I)Cl [1]
InChI	InChI=1S/C8H4ClI2/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H [1]
Polar Surface Area	25.78 Å ²

Note: Data sourced from a commercial supplier for 2-Chloro-7-iodoquinoxaline.[\[1\]](#)

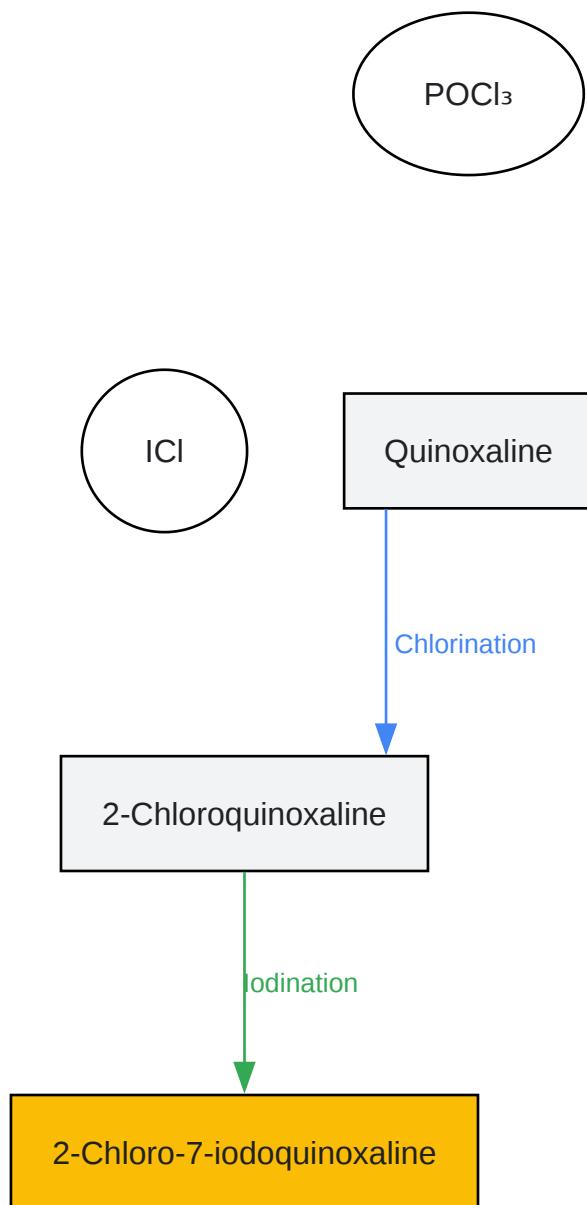
Experimental Protocols

Detailed experimental procedures are essential for the replication of results and the validation of data. The following sections outline the general methodologies for the synthesis and characterization of chloro-iodo-substituted quinoxalines.

Synthesis of 2-Chloro-7-iodoquinoxaline

A common synthetic route to 2-Chloro-7-iodoquinoxaline involves a two-step process of sequential halogenation starting from quinoxaline.[\[1\]](#)

- Chlorination: The first step is the chlorination of the quinoxaline core at the 2-position. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
- Iodination: Following the successful chlorination, the next step is the regioselective iodination at the 7-position. This is an electrophilic aromatic substitution reaction, which can be carried out using iodine monochloride (ICl) in a suitable solvent like dichloromethane.[\[1\]](#)


Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of solid organic compounds.

- Melting Point: The melting point is determined using a calibrated melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
- Solubility: The solubility of the compound is assessed by adding a small, weighed amount of the solid to a known volume of a specific solvent at a given temperature. The mixture is agitated, and the process is repeated until no more solid dissolves, allowing for the determination of solubility in units such as mg/mL.
- Spectroscopic Analysis:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent. The chemical shifts, coupling constants, and integration values provide detailed information about the molecular structure. For 2-Chloro-7-iodoquinoxaline, aromatic protons are expected to resonate in the downfield region of the ^1H NMR spectrum.[1]
 - Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Logical Workflow Visualization

The following diagram illustrates the synthetic pathway for 2-Chloro-7-iodoquinoxaline, providing a clear visual representation of the chemical transformations involved.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for 2-Chloro-7-iodoquinoxaline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-7-iodoquinoxaline (347162-16-7) for sale [vulcanchem.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Profile of 2-Chloro-iodoquinoxaline Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15291469#physical-properties-of-2-chloro-8-iodoquinoxaline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com